molecular formula C21H26N4O3 B3956971 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine

1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine

Cat. No. B3956971
M. Wt: 382.5 g/mol
InChI Key: ZAUVVIJJXLKREQ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine, also known as MNPP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine is still not fully understood. However, studies have suggested that it acts as a modulator of the GABAergic system, which is responsible for regulating neuronal excitability. 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has also been shown to interact with various neurotransmitter systems, including serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety and improve mood. 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has also been shown to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has several advantages for lab experiments. It is a highly potent and selective compound, which makes it an excellent tool for studying the effects of modulating the GABAergic system. However, 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is its potential as a tool for studying the GABAergic system and its role in various physiological and pathological processes. Additionally, further optimization of the synthesis method may lead to the development of more potent and selective derivatives of 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that 1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has potent anticonvulsant, antidepressant, and anxiolytic properties. It has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-28-19-7-4-17(5-8-19)23-12-14-24(15-13-23)21-16-18(22-10-2-3-11-22)6-9-20(21)25(26)27/h4-9,16H,2-3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUVVIJJXLKREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC(=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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